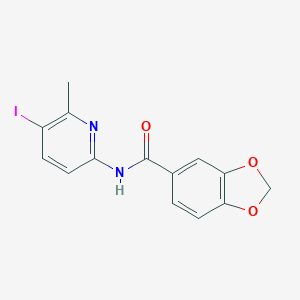![molecular formula C19H23N3O4S B244662 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B244662.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to act on multiple targets in the body. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to inhibit the activity of several enzymes involved in cancer progression, including matrix metalloproteinases and cyclooxygenase-2. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B, a transcription factor involved in inflammation. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to have low toxicity in animal studies. However, one limitation of using N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide in laboratory experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide. One area of interest is the development of more efficient synthesis methods for N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide that can be scaled up for commercial production. In addition, further studies are needed to fully elucidate the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide and its potential therapeutic applications in various fields of medicine. Finally, the development of more soluble forms of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide could lead to its use in clinical trials and eventual approval as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the reaction of 4-(methylsulfonyl)-1-piperazine with 4-bromoaniline, followed by the reaction with 2-phenoxyacetyl chloride. The resulting product is purified by recrystallization to obtain N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide in a high yield.
Applications De Recherche Scientifique
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. In cancer research, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C19H23N3O4S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H23N3O4S/c1-27(24,25)22-13-11-21(12-14-22)17-9-7-16(8-10-17)20-19(23)15-26-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23) |
Clé InChI |
SXHICPYFWUNBQM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)